Information on the specific scientific research applications of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is currently limited. There is no record of published research on this specific molecule in the National Institutes of Health (NIH) database PubMed: .
Based on this information, potential research applications for 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide could include:
2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is a complex organic compound notable for its potential therapeutic applications. It belongs to a class of compounds that exhibit significant biological activity, particularly in the context of targeting specific molecular pathways in diseases such as cancer. The compound features a piperazine ring, a pyrimidine moiety, and a benzamide structure, which contribute to its pharmacological properties.
The molecular formula of this compound is C22H24ClN7O, and it has a molecular weight of approximately 424.92 g/mol. The presence of chlorine in its structure enhances its lipophilicity, which can influence its interaction with biological targets.
There is no current information on the mechanism of action of this compound.
The biological activity of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide has been investigated for its potential as an anticancer agent. It has shown promise in inhibiting specific kinases involved in tumor growth and proliferation. The compound acts by modulating signaling pathways such as the phosphatidylinositol 3-kinase and MAPK pathways, which are crucial for cell survival and division .
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
The primary application of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is in drug development, particularly for cancer therapeutics. Its ability to inhibit key signaling pathways makes it a candidate for further clinical evaluation as an anticancer agent.
Additionally, this compound may have applications in research settings aimed at understanding kinase-related signaling mechanisms and their implications in various diseases .
Interaction studies involving 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide focus on its binding affinity to target proteins involved in cancer progression. These studies often employ techniques such as:
Several compounds share structural similarities with 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(5-Chloro-N-methylbenzamide) | Lacks piperazine ring | Simpler structure with less biological complexity |
4-(Piperazin-1-YL)-Phenol | Contains piperazine but lacks pyrimidine | Different biological activity profile |
2-Amino-Pyrimidine Derivatives | Similar pyrimidine core | Varying substituents lead to different pharmacological properties |